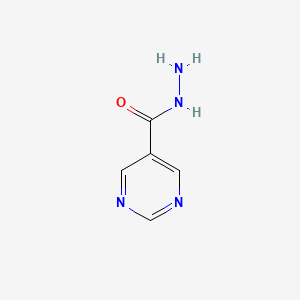

Pyrimidine-5-carbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

pyrimidine-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYSTPYCLSTYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653115 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-42-8 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrimidine 5 Carbohydrazide and Analogues

Foundational Synthetic Routes to the Core Pyrimidine-5-carbohydrazide Scaffold

The construction of the fundamental this compound structure is primarily achieved through established reactions in heterocyclic chemistry. These methods often involve the initial synthesis of a pyrimidine-5-carboxylate ester, which is then converted to the desired carbohydrazide (B1668358).

Biginelli Reaction and its Derivatives

The Biginelli reaction, a one-pot cyclocondensation, stands as a cornerstone for the synthesis of dihydropyrimidine (B8664642) derivatives, which are precursors to this compound. rjstonline.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). rjstonline.comderpharmachemica.comamazonaws.com

The general scheme involves the reaction of an aromatic aldehyde, ethyl acetoacetate (B1235776), and urea in the presence of a catalyst, such as hydrochloric acid or zinc chloride, to form ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylates. derpharmachemica.comwisdomlib.orgijpsr.com These carboxylates are then treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazides. wisdomlib.orgijpsr.com The reaction is versatile, allowing for the incorporation of various substituents on the pyrimidine (B1678525) ring by using different starting aldehydes. derpharmachemica.com For instance, the use of indole-3-carbaldehyde leads to the formation of indole-substituted this compound derivatives. ijpsr.com

Table 1: Examples of Biginelli Reaction for this compound Precursors

| Aldehyde | β-Ketoester | Urea/Thiourea | Product (Ester) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | derpharmachemica.com |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Ethyl 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | jmpas.com |

| Indole-3-carbaldehyde | Ethyl acetoacetate | Urea | Ethyl 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | ijpsr.com |

Multi-Component Condensation Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrimidine derivatives from simple starting materials in a single step. nih.govscholarsresearchlibrary.com These reactions are highly valued for their ability to generate molecular diversity. nih.gov

One such approach involves the condensation of an aldehyde, ethyl cyanoacetate, and guanidine (B92328) nitrate, catalyzed by piperidine (B6355638) in an aqueous medium, to produce aryl and heteroaryl substituted pyrimidines. scholarsresearchlibrary.com Another innovative MCR utilizes amidines and up to three different alcohols, catalyzed by an iridium-pincer complex, to regioselectively synthesize highly substituted pyrimidines. nih.govrsc.org This method is notable for its sustainability, as it uses readily available alcohols and liberates only hydrogen and water as byproducts. nih.gov

A three-component reaction of urea, ethyl acetoacetate, and an aromatic aldehyde in ethanol (B145695) with a catalytic amount of concentrated hydrochloric acid is a common method to synthesize ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which are then converted to the carbohydrazide. amazonaws.com

Cyclization Strategies for Pyrimidine Ring Formation

Various cyclization strategies are employed to construct the pyrimidine ring, forming the backbone of this compound. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment. nih.gov

One common strategy is the reaction of amidines with β-dicarbonyl compounds. For example, the cyclization of ethyl 2-amino-4,6-dimethoxypyrimidine-5-carboxylate using phosphorous oxychloride or thionyl chloride is known as the Borsche-Drechsel cyclization and yields pyrimidine-5-carboxylic acid. humanjournals.com Another approach involves the reaction of β-formyl enamides with urea in the presence of a Lewis acid catalyst like samarium chloride under microwave irradiation. rsc.org

Furthermore, pyrimidine rings can be formed through the cycloaddition of alkynes with nitrogen-containing molecules such as amidines and guanidines, often catalyzed by copper(II). mdpi.com A deconstruction-reconstruction strategy has also been developed, where existing pyrimidines are converted into reactive iminoenamine building blocks that can then be recyclized to form new, diversified pyrimidine structures. nih.gov

Strategies for Functionalization and Analog Synthesis

Once the core this compound scaffold is obtained, it serves as a versatile platform for further functionalization to create a library of analogues with potentially enhanced biological activities.

Derivatization of the Carbohydrazide Moiety (e.g., Hydrazone and Schiff Base Formation)

The carbohydrazide moiety (-CONHNH2) is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases. amazonaws.comwisdomlib.orgjmpas.com This is a widely used strategy to introduce a variety of substituents and explore structure-activity relationships.

The general procedure involves refluxing the this compound with a substituted aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. jmpas.com This reaction leads to the formation of N'-arylidene-pyrimidine-5-carbohydrazides. nih.gov For example, this compound has been reacted with various aromatic aldehydes to produce a range of Schiff bases. amazonaws.com Terpenes like camphor, citral, and menthone have also been used to create unique hydrazone derivatives. amazonaws.comwisdomlib.org

These derivatizations can significantly impact the pharmacological profile of the parent molecule. For instance, the formation of hydrazones from 6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound has been explored for potential antimicrobial and anticancer activities. jmpas.com

Table 2: Examples of Hydrazone/Schiff Base Derivatives of this compound

| This compound Derivative | Aldehyde/Ketone | Product | Reference |

| 6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-carbohydrazide | Substituted Benzaldehydes | N'-(Substituted-benzylidene)-6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound | wisdomlib.org |

| 6-Methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound | Aromatic Aldehydes | (E)-N'-benzylidene-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound derivatives | jmpas.com |

| 1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyridothis compound | Substituted Benzaldehydes | N'-Arylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyridothis compound analogues | nih.gov |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | Cyclic Ketones | N'-Cycloalkylidene-4-methyl-2-phenylthiazole-5-carbohydrazide | mdpi.com |

The hydrazide group can also be used as a precursor for the synthesis of other heterocyclic rings, such as 1,3,4-oxadiazoles, through cyclization reactions. tandfonline.com

Substituent Effects on the Pyrimidine Ring

The nature and position of substituents on the pyrimidine ring play a crucial role in determining the physicochemical properties and biological activity of this compound analogues. humanjournals.com Modifications to the pyrimidine ring can influence factors such as solubility, metabolic stability, and target binding affinity. humanjournals.comnih.gov

The Biginelli reaction and other multi-component syntheses allow for the introduction of a wide variety of substituents at the C4 and C6 positions of the pyrimidine ring by varying the starting aldehyde and β-dicarbonyl compound. rjstonline.com For example, using different aromatic aldehydes in the Biginelli reaction leads to dihydropyrimidines with diverse aryl groups at the C4 position. tsijournals.com These aryl substituents can be further modified with electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule. tsijournals.com

The substitution pattern on the pyrimidine ring can have a significant impact on biological activity. For instance, in a series of N'-arylidene-pyrido[2,3-d]this compound derivatives, the presence of a 4-methylbenzylidene fragment was found to be most active against HIV-1. nih.gov In another study, the replacement of a benzene (B151609) ring with a pyrimidine ring in certain retinoid analogues led to a loss of activity, highlighting the critical role of the core scaffold. nih.gov

Hybridization with Diverse Pharmacophores (e.g., Chromone (B188151), Indole (B1671886), Benzothiazole (B30560), Pyridopyrimidine, Pyrazole (B372694), Coumarin)

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is extensively used to create novel this compound derivatives. This approach aims to leverage the biological activities of each constituent moiety, potentially leading to synergistic or additive effects.

Chromone Hybrids: The synthesis of chromone-pyrimidine hybrids often begins with a Biginelli condensation. For instance, novel 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydrothis compound derivatives have been synthesized from their corresponding ethyl carboxylate precursors. nih.govsciforum.net The initial step involves the reaction of substituted 4-oxo-4H-chromene-3-carbaldehydes, ethyl acetoacetate, and urea or thiourea. sciforum.net The resulting ethyl carboxylate intermediate is then treated with hydrazine hydrate to yield the final carbohydrazide. nih.govsciforum.net This conversion is typically performed in ethanol or under solvent-free conditions. nih.govmdpi.com

Indole Hybrids: The generation of indole-pyrimidine hybrids also utilizes the Biginelli reaction as a key step. The synthesis starts with indole-3-carbaldehyde, which undergoes a trimolecular condensation with urea and ethyl acetoacetate, often catalyzed by zinc chloride, to produce ethyl 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is subsequently refluxed with hydrazine hydrate in ethanol, with a catalytic amount of sulfuric acid, to form the parent 4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound.

Benzothiazole Hybrids: Hybridization with the benzothiazole scaffold has been achieved through various routes. One method involves a three-component one-pot Biginelli reaction between a benzothiazolyl-functionalized oxobutanamide, a substituted benzaldehyde, and thiourea to yield benzothiazolylpyrimidine-5-carboxamides. rsc.org Another approach involves synthesizing a lead pyrimidine-bearing benzothiazole hybrid by reacting a 2-chloroacetamide (B119443) derivative of 2-aminobenzothiazole (B30445) with a 6-(4-chlorophenyl)-tetrahydropyrimidine-5-carbonitrile derivative. nih.gov This lead compound can then undergo further chemical modifications. nih.gov

Pyridopyrimidine Hybrids: The synthesis of pyridothis compound derivatives has been reported through a multi-step sequence. The process can start with the reaction of 6-amino-1,3-dimethyl uracil (B121893) and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in refluxing methanol (B129727) to create a pyridopyrimidine ester intermediate. nih.gov This ester is then converted to the corresponding carbohydrazide by refluxing with hydrazine hydrate in absolute ethanol for 24 hours. nih.gov The resulting 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyridothis compound serves as a key intermediate for further derivatization. nih.gov

Pyrazole Hybrids: The pyrazole ring can be constructed onto the pyrimidine scaffold starting from the carbohydrazide. In one reported synthesis, 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound is condensed with ethyl acetoacetate. This reaction, refluxed in ethanol with triethylamine (B128534) as a base, yields a pyrazole-carbonyl-pyrimidine hybrid, specifically 4-(4-hydroxyphenyl)-6-methyl-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl)-3,4-dihydropyrimidin-2(1H)-one. A similar strategy involves the cyclic condensation of 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carbohydrazide with ethyl acetoacetate to furnish the corresponding pyrazole-clubbed dihydropyrimidinone.

Coumarin Hybrids: Coumarin-pyrimidine hybrids are synthesized through several strategies. One method involves heating coumarin-chalcone derivatives with thiourea in sodium ethoxide to furnish coumarinyl-pyrimidines. gavinpublishers.com Another approach involves the reaction of pre-synthesized furo[2,3-d]this compound intermediates with coumarin-3-carbonyl chloride to obtain the final hybrid molecules. nih.gov This latter strategy allows for the linkage of two distinct and complex heterocyclic systems. nih.gov

| Pharmacophore | Starting Materials | Key Intermediate | Final Hybrid Structure Type | Reference |

|---|---|---|---|---|

| Chromone | 4-oxo-4H-chromene-3-carbaldehyde, Ethyl acetoacetate, Urea | Ethyl 4-(4-oxo-4H-chromen-3-yl)-...-pyrimidine-5-carboxylate | 4-(4-oxo-4H-chromen-3-yl)-...-pyrimidine-5-carbohydrazide | nih.gov, sciforum.net |

| Indole | Indole-3-carbaldehyde, Urea, Ethyl acetoacetate | Ethyl 4-(1H-indol-3-yl)-...-pyrimidine-5-carboxylate | 4-(1H-indol-3-yl)-...-pyrimidine-5-carbohydrazide | |

| Pyridopyrimidine | 6-Amino-1,3-dimethyl uracil, Dimethyl acetylenedicarboxylate | Methyl 1,3-dimethyl-2,4,7-trioxo-...-pyridopyrimidine-5-carboxylate | 1,3-Dimethyl-2,4,7-trioxo-...-pyridothis compound | nih.gov |

| Pyrazole | This compound, Ethyl acetoacetate | Not Applicable (Direct Cyclization) | Pyrimidine-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl) | |

| Coumarin | furo[2,3-d]this compound, Coumarin-3-carbonyl chloride | Not Applicable (Direct Coupling) | N'-(coumarin-3-carbonyl)-...-furo[2,3-d]pyrimidone-5-carbohydrazide | nih.gov |

Innovations in Synthetic Chemistry and Reaction Optimization

Significant efforts have been directed towards developing more efficient, environmentally benign, and high-yielding synthetic methods for this compound and its precursors. These innovations focus on alternative energy sources and novel catalytic systems.

Microwave-Assisted and Solvent-Free Synthetic Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. sphinxsai.com The synthesis of various pyrimidine derivatives has been shown to be significantly more efficient under microwave irradiation, with reaction times decreasing from hours to minutes. sphinxsai.comijprajournal.com

For the synthesis of dihydropyrimidinone precursors, a one-pot, three-component Biginelli reaction under solvent-free microwave irradiation using sulfamic acid as a catalyst has been reported. asianpubs.org This green procedure not only accelerates the reaction but also simplifies the work-up process, providing excellent yields. asianpubs.org Similarly, solvent-free synthesis of dihydropyrimidinones has been achieved using a ball-milling technique with a hierarchical zeolite catalyst, resulting in high yields (86-96%) in very short reaction times (10-30 min). mdpi.com These solvent-free approaches align with the principles of green chemistry by minimizing waste and avoiding hazardous organic solvents. researchgate.net

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Biginelli Condensation (Dihydropyrimidinones) | Conventional Heating | 20-24 hours | Not specified, generally lower | |

| Microwave Irradiation | 22-24 minutes | Excellent yields | asianpubs.org | |

| Synthesis of Fused Pyrimidines | Conventional Heating | Longer (hours) | Moderate | ijprajournal.com |

| Microwave Irradiation | 2-16 minutes | Higher yields | ijprajournal.com |

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have gained prominence as "green solvents" and catalysts due to their low volatility, non-corrosiveness, and reusability. sciforum.net The Bronsted acidic ionic liquid triethylammonium (B8662869) hydrogen sulphate, [Et₃NH][HSO₄], has been effectively used as both a catalyst and a solvent for the synthesis of chromone-pyrimidine hybrids under solvent-free conditions. sciforum.net The reaction of the corresponding ethyl carboxylate precursor with hydrazine hydrate to form the carbohydrazide was completed in 20-35 minutes with yields ranging from 80-95%. sciforum.net The ionic liquid can be recovered and reused for several cycles without a significant loss of catalytic activity, making the process economically and environmentally attractive. sciforum.net Optimization studies have shown that using 5 mol% of [Et₃NH][HSO₄] at 90°C provides the best yield (88%) in a short reaction time (30 min) for the conversion of the ester to the hydrazide. sciforum.net

Process Optimization for Enhanced Yield and Purity

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the target compounds. Key parameters that are often investigated include the choice of catalyst, catalyst loading, solvent, and temperature. nih.govnumberanalytics.com

For the synthesis of pyrimidine-5-carbonitrile precursors via a three-component reaction, conditions have been optimized using a modified bone char catalyst. nih.gov The study found that conducting the reaction under solvent-free conditions at 80°C with 0.4 mol% of the catalyst provided the optimal outcome. nih.gov In the ionic liquid-mediated synthesis of chromone-pyrimidine carbohydrazides, both catalyst loading and temperature were fine-tuned. sciforum.net While the reaction proceeded at various temperatures (70-100°C), 90°C was identified as optimal, as higher or lower temperatures resulted in reduced yields and longer reaction times. sciforum.net Similarly, the catalyst amount was varied, with 5 mol% proving to be the most efficient concentration. sciforum.net The choice of solvent or the decision to use solvent-free conditions also significantly impacts reaction efficiency, with solvent-free methods often being preferred for their environmental benefits. acs.org

| Reaction | Catalyst | Parameter Optimized | Condition | Yield (%) | Time (min) | Reference |

|---|---|---|---|---|---|---|

| Chromone-pyrimidine-5-carbohydrazide Synthesis | [Et₃NH][HSO₄] (5 mol%) | Temperature (°C) | 70 | 75 | 48 | sciforum.net |

| 80 | 82 | 42 | sciforum.net | |||

| 90 | 88 | 30 | sciforum.net | |||

| 100 | 85 | 35 | sciforum.net | |||

| Pyrimidine-5-carbonitrile Synthesis | bone char-nPrN-SO₃H | Catalyst (mol%) | 0.2 | 70 | 120 | nih.gov |

| 0.4 | 94 | 60 | nih.gov | |||

| 0.6 | 94 | 60 | nih.gov |

Chemical Reactivity and Transformational Studies of Pyrimidine 5 Carbohydrazide

Oxidation Reactions and Product Characterization

The hydrazide functional group in Pyrimidine-5-carbohydrazide is susceptible to oxidation, a reaction that can lead to the formation of highly reactive intermediates. A common transformation is the oxidation of the hydrazide to an acyl azide (B81097). This conversion is typically achieved using reagents like nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). oup.comraco.catechemi.com The resulting pyrimidine-5-carbonyl azide is a valuable intermediate for further synthetic modifications, most notably the Curtius rearrangement, which can lead to the formation of isocyanates and subsequently to amines, ureas, and carbamates. nih.gov

The oxidation process involves the diazotization of the terminal amino group of the hydrazide, forming a diazonium-like species. echemi.com Subsequent elimination of water and rearrangement of the electronic structure leads to the formation of the acyl azide. The characterization of the acyl azide product can be performed using spectroscopic methods, although its reactive nature often means it is generated and used in situ.

Another potential oxidation pathway involves the reaction with stronger oxidizing agents, which could lead to the formation of diimide intermediates and ultimately, upon loss of nitrogen gas, to the corresponding carboxylic acid. However, the controlled oxidation to the acyl azide is a more syntactically useful transformation.

Reduction Reactions and Derivative Formation

The reduction of this compound can target either the pyrimidine (B1678525) ring or the carbohydrazide (B1668358) moiety, depending on the reducing agent and reaction conditions. The pyrimidine ring, being an electron-deficient system, can undergo reduction, typically at the C5-C6 double bond, to yield dihydropyrimidine (B8664642) derivatives. umich.edu Catalytic hydrogenation using transition metal catalysts such as platinum, palladium, or nickel is a common method for the reduction of pyrimidine rings. umich.edu The resulting dihydrothis compound derivatives exhibit a different conformational and electronic profile compared to the parent aromatic compound.

The carbohydrazide group itself can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group of the hydrazide to a methylene (B1212753) group, affording the corresponding 5-(hydrazinylmethyl)pyrimidine. However, such strong reducing conditions might also affect the pyrimidine ring. Milder reducing agents would be required to selectively target the carbohydrazide without altering the aromaticity of the pyrimidine core.

Nucleophilic Substitution Reactions

The pyrimidine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at the electron-deficient C2, C4, and C6 positions, especially when activated by electron-withdrawing groups or when containing a good leaving group like a halogen. wikipedia.orgbeilstein-journals.org In the case of this compound, the reactivity of the ring towards nucleophiles is influenced by the electronic nature of the carbohydrazide group.

While the carbohydrazide group itself is primarily nucleophilic, the pyrimidine ring can still undergo substitution if appropriately substituted with leaving groups. For instance, if starting from a halogenated precursor like 2,4-dichloro-pyrimidine-5-carbohydrazide, the chlorine atoms can be sequentially displaced by various nucleophiles. oup.com The presence of the carbohydrazide at the 5-position can modulate the reactivity at other positions.

Conversely, the hydrazide moiety of this compound is a potent nucleophile due to the alpha effect of the adjacent nitrogen atom. oup.com It readily participates in reactions with electrophiles. For example, it can react with acylating agents, sulfonylating agents, and isocyanates to form a variety of derivatives. nih.govrsc.org

Advanced Chemical Transformations for Novel Scaffold Generation

This compound serves as a key precursor for the synthesis of a variety of more complex heterocyclic systems through cyclocondensation reactions. The bifunctional nature of the carbohydrazide group, possessing both nucleophilic nitrogen atoms and a carbonyl group, allows it to react with various bielectrophiles to construct new rings.

One of the most common transformations is the synthesis of 1,3,4-oxadiazoles . This is typically achieved by the cyclodehydration of N-acylhydrazide precursors, which can be formed by reacting this compound with an acylating agent. A direct method involves the reaction of the carbohydrazide with an orthoester or treatment with dehydrating agents like phosphorus oxychloride. nih.govorganic-chemistry.orgmdpi.com

Another significant application is in the synthesis of pyrazolo[3,4-d]pyrimidines , which are structural analogs of purines and often exhibit interesting biological activities. tsijournals.com These are generally synthesized by reacting a pyrimidine derivative with a hydrazine (B178648). In a convergent approach, a 5-aminopyrazole-4-carbohydrazide derivative can be cyclized with reagents like formic acid or triethyl orthoformate to construct the fused pyrimidine ring. tsijournals.com

Furthermore, this compound can be used to synthesize triazole derivatives. For example, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole-thiones. bsu.edu.eg

The following table summarizes some of the advanced chemical transformations of this compound and its derivatives, leading to the generation of novel scaffolds.

| Starting Material | Reagent(s) | Product Scaffold | Reference(s) |

| This compound | Acyl Chlorides, then POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govorganic-chemistry.org |

| 5-Aminopyrazole-4-carbohydrazide derivative | Triethyl orthoformate | Pyrazolo[3,4-d]pyrimidin-4-one | tsijournals.com |

| This compound | Isothiocyanates | Triazole-thione | bsu.edu.eg |

| 5-Amino-1H-pyrazole-4-carbohydrazide | Urea (B33335) | Pyrazolo[3,4-d]pyrimidine-4,6-dione | tsijournals.com |

These transformations highlight the synthetic versatility of this compound as a scaffold for the construction of diverse and complex heterocyclic molecules with potential applications in various fields of chemical and biological sciences.

Methodological Approaches for Structural Elucidation and Analytical Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are fundamental to the structural elucidation of Pyrimidine-5-carbohydrazide, offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. bibliotekanauki.plmdpi.comrjstonline.com

¹H NMR Spectroscopy: The ¹H NMR spectra of this compound derivatives typically exhibit characteristic signals corresponding to the protons of the pyrimidine (B1678525) ring, the carbohydrazide (B1668358) moiety, and any substituents. bibliotekanauki.plmdpi.com For instance, in derivatives of 4-chloro-2-(methylthio)this compound, a singlet for the -SCH3 protons is observed around 2.5 ppm. bibliotekanauki.pl The protons on the pyrimidine ring and any aromatic substituents appear in the downfield region, typically between 7.0 and 9.0 ppm. bibliotekanauki.pl The NH and NH2 protons of the hydrazide group are often observed as broad singlets and are exchangeable with D2O. nih.gov The exact chemical shifts and coupling constants are highly dependent on the specific substituents attached to the pyrimidine core. bibliotekanauki.plchemintech.ru

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. bibliotekanauki.plrjstonline.comajrconline.org The carbonyl carbon of the carbohydrazide group is typically found in the highly deshielded region of the spectrum, around 160-175 ppm. bibliotekanauki.plmdpi.com Carbons of the pyrimidine ring and any aromatic substituents also have characteristic chemical shifts. bibliotekanauki.plajrconline.org For example, in derivatives of 4-chloro-2-(methylthio)this compound, the carbon of the -SCH3 group appears at approximately 14 ppm. bibliotekanauki.pl

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives.

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-Chloro-2-(methylthio)this compound derivatives | -SCH3: ~2.5 (s); Aromatic/Pyrimidine H: 7.0-9.0 (m); NH/NH2: variable (br s) | -SCH3: ~14; Carbonyl (C=O): 160-175; Aromatic/Pyrimidine C: 110-160 | bibliotekanauki.pl |

| 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydrothis compound derivatives | CH3: ~2.0 (s); Pyrimidine H: ~5.0 (s); Aromatic/Indole (B1671886) H: 6.7-8.2 (m); NH: 9.6-11.0 (s) | CH3: 18.0; C4-pyrimidine: 55.0; C5-pyrimidine: 108.0; C6-pyrimidine: 153.0; C=O: 168.8; C=S: 178.2 | nih.gov |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Imidazo H: 7.09 (s); Pyrimidine H: 6.34 (s); NH2: 4.20 (br s) | Not explicitly detailed in the provided text. | d-nb.infoscispace.com |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. bibliotekanauki.plrjstonline.comnih.gov The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key characteristic absorption bands for this compound derivatives include:

N-H Stretching: The N-H stretching vibrations of the amine (NH2) and amide (NH) groups in the carbohydrazide moiety typically appear as one or more bands in the region of 3100-3500 cm⁻¹. bibliotekanauki.plchemintech.runih.gov

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the carbohydrazide is a prominent feature, usually observed in the range of 1650-1720 cm⁻¹. ajrconline.orgnih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring and any aromatic substituents are found in the 1400-1650 cm⁻¹ region. nih.gov

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. bibliotekanauki.pl

The precise positions of these bands can be influenced by the molecular structure and intermolecular interactions, such as hydrogen bonding. bibliotekanauki.plnih.gov

Interactive Table: Characteristic IR Absorption Bands for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine/Amide (N-H) | Stretching | 3100 - 3500 | bibliotekanauki.plchemintech.runih.gov |

| Carbonyl (C=O) | Stretching | 1650 - 1720 | ajrconline.orgnih.gov |

| Imine/Aromatic (C=N, C=C) | Stretching | 1400 - 1650 | nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | bibliotekanauki.pl |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.govnih.govjocpr.com Techniques such as Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. nih.govresearchgate.net

In ESI-MS, the molecule is ionized, typically by protonation to form the [M+H]⁺ ion or deprotonation to form the [M-H]⁻ ion. nih.gov The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For instance, derivatives of N'-arylidene-pyrido[2,3-d]this compound have been characterized by their [M+H]⁺ or [M-1]⁻ peaks in ESI-MS. nih.gov Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) can provide valuable structural information by revealing characteristic fragment ions, which helps in confirming the molecular structure. bibliotekanauki.pl

Infrared (IR) Spectroscopy

X-ray Crystallography for Three-Dimensional Structural Analysis

For derivatives of this compound, X-ray crystallography can confirm the planar or non-planar nature of the pyrimidine ring, the orientation of the carbohydrazide side chain, and the stereochemistry at chiral centers. researchgate.net This technique provides unequivocal proof of the molecular structure.

Chromatographic Methods for Purity and Stability Profiling

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring its stability over time.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net For this compound, a reversed-phase HPLC method is often employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

By developing a suitable HPLC method, the purity of a sample of this compound can be accurately determined. The compound of interest will elute at a specific retention time, and any impurities will appear as separate peaks. The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis of purity. nih.gov Furthermore, HPLC is a valuable tool for stability studies, as it can be used to detect and quantify the degradation products that may form over time under various storage conditions. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for monitoring the progress of chemical reactions. ualberta.ca Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry. The principle of TLC involves a solid stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase (eluent). ualberta.ca A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a chamber containing the eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. ualberta.ca

In the synthesis of this compound and its derivatives, TLC is routinely employed to track the conversion of starting materials to products. frontiersin.orgresearchgate.netfrontiersin.org For instance, in the synthesis of N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides, this compound is the starting reactant. tandfonline.com The reaction's progress is monitored by spotting the reaction mixture on a TLC plate alongside the initial this compound and observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. ualberta.catandfonline.com The completion of the reaction is indicated when the starting material spot is no longer visible on the TLC plate. ualberta.ca Visualization is typically achieved under UV light at wavelengths such as 254 nm and 360 nm, where the aromatic pyrimidine ring absorbs light, allowing the spots to be seen. frontiersin.org This method was utilized in the synthesis of pyrimidine-BODIPY probes, where reactions were monitored by TLC to confirm the formation of the desired products before proceeding with purification. frontiersin.orgnih.gov

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than standard accelerated stability testing. researchgate.netpharmasm.com The primary goal is to identify the likely degradation products, which helps in understanding the intrinsic stability of the molecule, establishing its degradation pathways, and developing stability-indicating analytical methods. researchgate.netpharmasm.comjyoungpharm.org A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products. researchgate.net

Forced degradation studies on this compound would typically involve exposing it to a range of stress conditions as mandated by ICH guidelines, including:

Acid and Base Hydrolysis: The compound is subjected to acidic and basic conditions (e.g., using HCl and NaOH) to evaluate its susceptibility to hydrolysis. Hydrazide and hydrazone functional groups can be prone to hydrolysis. pensoft.netsemanticscholar.org Studies on related hydrazone derivatives show that the hydrazone bond can split under strong acidic (pH 2.0) and highly alkaline (pH 13.0) conditions, reverting to the initial hydrazide and aldehyde. pensoft.netsemanticscholar.org

Oxidation: The compound is exposed to oxidizing agents, such as hydrogen peroxide, to assess its oxidative stability.

Thermal Degradation: The stability of the compound at elevated temperatures is tested to understand its behavior during heat exposure. researchgate.net

Photolysis: The compound is exposed to light of specific wavelengths to determine its photosensitivity. nih.gov

The aim is to achieve a target degradation of approximately 5-20% of the parent compound, as this range is considered optimal for validating chromatographic assays. researchgate.netpharmasm.com Following exposure, a technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is developed and validated to separate the parent compound from all the degradation products generated during the stress tests. pensoft.netsemanticscholar.org This ensures the method is specific and suitable for stability studies of the final product.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) within a molecule. This data is used to calculate the empirical formula of a synthesized compound. By comparing the experimentally found percentages with the theoretically calculated percentages for the proposed molecular structure, chemists can verify the purity and composition of the compound. ijpsr.com

In the synthesis of various derivatives of this compound, elemental analysis serves as a definitive confirmation of the successful synthesis and purification of the target molecules. The results are typically presented as "Calculated" (Calcd.) and "Found" values. A close agreement between these values, generally within ±0.4%, is considered evidence of the compound's identity and high purity. Several research articles report such data for novel pyrimidine carbohydrazide derivatives.

| Compound | Formula | Analysis | %C | %H | %N | Source(s) |

| N-methyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide | C₇H₉N₅O₂ | Calcd. | 43.08 | 4.65 | 35.88 | tandfonline.com |

| Found | 43.45 | 5.01 | 35.51 | tandfonline.com | ||

| N-ethyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamide | C₈H₁₁N₅O₂ | Calcd. | 45.93 | 5.30 | 33.48 | |

| Found | 46.21 | 5.62 | 33.21 | |||

| N'-(phenylmethylene)pyrimidine-4-carbohydrazide derivative | C₁₆H₁₂N₄O₂S | Calcd. | 59.25 | 3.73 | 17.27 | innovareacademics.in |

| Found | 59.43 | 3.76 | 17.35 | innovareacademics.in | ||

| N'-(4-hydroxybenzylidene)pyrimidine-4-carbohydrazide derivative | C₁₆H₁₂N₄O₃S | Calcd. | 56.46 | 3.55 | 16.46 | innovareacademics.in |

| Found | 56.55 | 3.59 | 16.58 | innovareacademics.in | ||

| N'-(4-methylbenzylidene)pyrimidine-4-carbohydrazide derivative | C₁₇H₁₄N₄O₂S | Calcd. | 60.34 | 4.17 | 16.56 | innovareacademics.in |

| Found | 60.49 | 4.24 | 16.74 | innovareacademics.in | ||

| N'-(4-(trifluoromethyl)benzylidene)-4-chloro-2-(methylthio)this compound | C₁₄H₁₀ClF₃N₄OS | Calcd. | 44.87 | 2.69 | 14.95 | bibliotekanauki.pl |

| Found | 44.79 | 2.60 | 14.92 | bibliotekanauki.pl | ||

| N'-(benzylidene)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]this compound | C₁₇H₁₅N₅O₄ | Calcd. | 57.79 | 4.28 | 19.82 | nih.gov |

| Found | 57.62 | 4.09 | 19.92 | nih.gov |

Surface Characterization Techniques for Material Science Applications

Derivatives of this compound, particularly Schiff bases formed from it, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. dntb.gov.uanih.gov To understand the mechanism of inhibition, various surface characterization techniques are employed to analyze the metal surface after exposure to the inhibitor. These methods provide evidence for the formation of a protective film on the metal. dntb.gov.uanih.govscite.ai

Field Emission Scanning Electron Microscopy (FESEM): FESEM is used to visualize the surface morphology of the material at high resolution. In corrosion studies, FESEM images of mild steel exposed to an acidic solution without an inhibitor show a rough and damaged surface due to corrosion. In contrast, surfaces treated with this compound derivatives show a much smoother surface, indicating the formation of a protective layer that prevents the acid from attacking the metal. dntb.gov.uamdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX): EDX (also known as EDS) is coupled with SEM to provide elemental analysis of a specific area on the surface. nih.gov An EDX spectrum of uninhibited, corroded steel primarily shows peaks for iron (Fe) and oxygen (O). After treatment with a this compound based inhibitor, the EDX spectrum reveals the presence of additional elements like carbon (C), nitrogen (N), and sometimes sulfur (S), which are constituents of the inhibitor molecule. scispace.commdpi.com This confirms the adsorption of the inhibitor onto the metal surface, forming the protective film. dntb.gov.uascispace.commdpi.com

Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surface topography at the nanoscale. aps.orgaps.org It can provide three-dimensional images of the surface and quantitative data on surface roughness. Studies using AFM on mild steel show a significant decrease in surface roughness after the addition of pyrimidine-based inhibitors compared to the highly roughened surface of the corroded sample. dntb.gov.uamdpi.comresearchgate.net This smoothness is attributed to the formation of a uniform, adsorbed film of the inhibitor molecules. dntb.gov.ua

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical or electronic state of the elements on the surface. thermofisher.comspecs-group.comyoutube.com In the context of corrosion inhibition by pyrimidine derivatives, XPS is used to analyze the chemical nature of the adsorbed protective film. dntb.gov.ua The high-resolution spectra of elements like N 1s, C 1s, and even Fe 2p can show shifts in binding energies. These shifts indicate chemical bonding or interaction between the inhibitor molecules (specifically the heteroatoms like nitrogen) and the iron atoms on the steel surface, confirming a mechanism of chemisorption. dntb.gov.uanih.gov This provides strong evidence that the inhibitor doesn't just physically cover the surface but chemically bonds to it, forming a stable protective barrier. dntb.gov.ua

Biological and Pharmacological Spectrum of Pyrimidine 5 Carbohydrazide and Its Analogues

Antimicrobial Activities

Pyrimidine-5-carbohydrazide and its analogues have demonstrated a wide range of antimicrobial activities, showing efficacy against various bacterial and fungal strains.

Antibacterial Efficacy and Mechanism of Action

Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain (E)-N'-benzylidene-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound analogues have shown potent antimicrobial activity. jmpas.com Specifically, compounds with 3-nitrobenzylidene and 3-chlorobenzylidene substitutions have been identified as highly effective antimicrobial agents. jmpas.comresearchgate.net

The mechanism of action for some thiophenyl-pyrimidine derivatives is believed to involve the inhibition of FtsZ polymerization and GTPase activity, which disrupts bacterial cell division and leads to bactericidal effects. rsc.org This mode of action suggests a potential avenue for developing new antibiotics to combat drug-resistant bacteria. rsc.org Furthermore, novel 5'-norcarbocyclic pyrimidine (B1678525) derivatives have demonstrated the ability to destroy the bacterial cell wall of Mycobacterium tuberculosis. nih.gov

Hybrid molecules incorporating pyrimidine and pyrazole (B372694) scaffolds have also been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant activity against Gram-negative and Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 500 µg/ml. researchgate.net For example, a novel chromone-pyrimidine coupled derivative with a fluoro group on the chromone (B188151) ring and a hydrazino group on the pyrimidine ring was found to be a potent antibacterial compound. semanticscholar.orgnih.gov

Additionally, some 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have displayed excellent antibacterial activity, with zones of inhibition ranging from 30–33 mm against E. coli and S. aureus. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound Description | Bacterial Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| (E)-N'-(3-nitrobenzylidene)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound | Gram-positive and Gram-negative bacteria | Potent antimicrobial agent | jmpas.comresearchgate.net |

| (E)-N'-(3-chlorobenzylidene)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound | Gram-positive and Gram-negative bacteria | Potent antimicrobial agent | jmpas.comresearchgate.net |

| Hybrid molecules of pyrimidine and pyrazole | Gram-negative and Gram-positive bacteria | MIC values between 62.5 to 500 µg/ml | researchgate.net |

| Chromone-pyrimidine coupled derivative with a fluoro group | Antibacterial | Potent antibacterial compound | semanticscholar.orgnih.gov |

| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives | E. coli and S. aureus | Zone of inhibition 30–33 mm | nih.govresearchgate.net |

| Thiophenyl-pyrimidine derivative | Gram-positive strains, including MRSA and VREs | Higher potency than vancomycin (B549263) and methicillin | rsc.org |

| 5'-Norcarbocyclic pyrimidine derivatives | Mycobacterium tuberculosis | MIC99 of 20⁻50 μg/mL | nih.gov |

Antifungal Efficacy

The antifungal properties of this compound analogues have also been a subject of investigation. Research has shown that these compounds can be effective against various fungal pathogens. nih.govnih.govresearchgate.net

For instance, a study on novel pyrimidine and pyrazole hybrids identified a compound that emerged as a highly potent molecule against Aspergillus niger with a MIC of 12.5 µg/mL. Another study reported that a chromone-pyrimidine coupled derivative with a methoxy (B1213986) group on the chromone ring and a sulphur group on the pyrimidine ring exhibited antifungal activity equipotent to the standard drug miconazole. semanticscholar.orgnih.gov

Furthermore, some pyrimidinone derivatives have demonstrated significant activity against Phytophthora infestans and Colletotrichum falcatum, particularly those with a chloro group substitution. researchgate.net The synthesis of N'-substituted-4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound derivatives also yielded compounds with considerable antifungal activity. ijpsr.com

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound Description | Fungal Strain(s) | Activity/Potency | Reference(s) |

|---|---|---|---|

| Pyrimidine and pyrazole hybrid | Aspergillus niger | MIC of 12.5 µg/mL | |

| Chromone-pyrimidine coupled derivative with a methoxy group | Fungal pathogens | Equipotent to miconazole | semanticscholar.orgnih.gov |

| Pyrimidinone derivative with a chloro group | Phytophthora infestans and Colletotrichum falcatum | Significant activity | researchgate.net |

| N'-substituted-4-(1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydrothis compound derivatives | Fungal strains | Considerable activity | ijpsr.com |

| (E)-N'-(3-nitrobenzylidene)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound | Candida albicans and Aspergillus niger | Evaluated for in vitro antifungal activity | jmpas.com |

Antiviral Properties (e.g., Anti-HIV-1 Activity)

The antiviral potential of this compound derivatives, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1), has been explored. A series of novel N'-arylidene-pyrido[2,3-d]this compound derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. nih.govresearchgate.net

Most of these compounds exhibited moderate to good inhibitory activity, with EC50 values ranging from 90 to 155 µM, and showed no significant cytotoxicity. nih.govresearchgate.net The compound bearing a 4-methylbenzylidene group was identified as the most active, with an EC50 of 90 µM and a selectivity index of 6.4. nih.govresearchgate.net Molecular modeling studies suggest that this scaffold could be a promising template for developing new anti-HIV-1 agents. researchgate.net

Additionally, some thiazolo[4,5-d]pyrimidine (B1250722) derivatives, synthesized from carbohydrazide (B1668358) precursors, have been screened for their activity against various viruses, with some showing in vitro anti-HCV activity. ptfarm.pl

Table 3: Anti-HIV-1 Activity of N'-Arylidene-pyrido[2,3-d]this compound Derivatives

| Compound Feature | EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|

| Substituted benzylidene fragment | 90 - 155 | > 380 | - | nih.govresearchgate.net |

| 4-methylbenzylidene group | 90 | > 580 | 6.4 | nih.govresearchgate.net |

Anticancer and Cytotoxic Potential

The anticancer and cytotoxic activities of this compound analogues have been extensively studied against various cancer cell lines. jmpas.comresearchgate.netmdpi.com A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives linked to an aromatic moiety via an N-containing bridge were evaluated for their cytotoxic activity against MCF-7 and K562 cell lines. nih.gov Several of these compounds exhibited high activity, with one derivative showing particular promise against the K562 leukemia cell line. nih.gov This compound was found to be a multi-acting inhibitor on the PI3K/AKT axis, inducing apoptosis. nih.gov

Furthermore, new pyrimidine derivatives have demonstrated inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. mdpi.com Some (E)-N'-benzylidene-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound derivatives have also been identified as potent anticancer agents. jmpas.comresearchgate.net

The cytotoxic potential of carbohydrazide derivatives has been evaluated against several human tumor cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and mammary gland (breast) MCF-7. clockss.org

Table 4: Anticancer Activity of Selected this compound Analogues

| Compound Description | Cell Line(s) | Activity/Mechanism | Reference(s) |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative | K562 (leukemia) | PI3K/AKT axis inhibitor, induces apoptosis | nih.gov |

| Novel pyrimidine derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibitory activity on proliferation | mdpi.com |

| (E)-N'-(3-chlorobenzylidene)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydrothis compound | Human breast cancer cell line (MCF-7) | Potent anticancer agent | jmpas.comresearchgate.net |

| Carbohydrazide derivatives | HepG-2, HCT-116, MCF-7 | Antitumor activity | clockss.org |

Anti-Inflammatory Effects

This compound derivatives have shown significant anti-inflammatory properties. The mechanism of action is often associated with the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov

A study on 3,4-Dihydro-1H-pyrimidine-5-carbohydrazide derivatives demonstrated that some of these compounds exerted moderate to comparative anti-inflammatory activity in a carrageenan-induced rat paw edema model. ajrconline.orgajrconline.org Specifically, certain 4-Substitutedaryl-6-methyl-2-pyrimidinone-5-(N-p-tosyl) Carbohydrazides showed notable effects. ajrconline.orgajrconline.org

Furthermore, a series of pyrimidine-5-carboxamide derivatives were designed as salt-inducible kinase (SIK) inhibitors for the potential treatment of inflammatory bowel disease. nih.gov One promising compound demonstrated excellent anti-inflammatory effects in a DSS-induced colitis model by up-regulating the anti-inflammatory cytokine IL-10 and reducing the pro-inflammatory cytokine IL-12. nih.gov Hydrazone derivatives bearing a pyrimidine ring have also been evaluated for their anti-inflammatory effects. bibliotekanauki.pl

Analgesic Properties

Several this compound analogues have been reported to possess analgesic properties. bibliotekanauki.pl The evaluation of these compounds often involves models such as the hot plate method and the acetic acid-induced writhing test to assess central and peripheral analgesic activity, respectively. wisdomlib.org

Hydrazone derivatives of pyrimidine have been a particular focus of such studies. bibliotekanauki.plwisdomlib.org Research has shown that some of these compounds exhibit significant analgesic effects. For instance, a study on hydrazone derivatives bearing a pyrimidine ring found that a compound containing a pyridine (B92270) ring had both significant analgesic and anti-inflammatory effects. bibliotekanauki.pl Another study on pyrimidine hydrazone derivatives demonstrated that specific compounds exhibited significant analgesic properties in both central and peripheral pain models. wisdomlib.org

Additionally, some 3,4-Dihydro-1H-pyrimidine-5-carbohydrazide derivatives that showed anti-inflammatory activity were also investigated for their analgesic activity. ajrconline.org

Enzyme Inhibitory Profiles

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antidiabetic medications that are well-established for the management of type 2 diabetes. nih.govresearchgate.net They work by increasing the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) release and inhibit glucagon (B607659) secretion in a glucose-dependent manner. researchgate.net This mechanism of action carries a low inherent risk of hypoglycemia. researchgate.net

In the search for new and effective DPP-IV inhibitors, researchers have synthesized derivatives of 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydrothis compound. nih.gov The selection of the pyrimidine nucleus was inspired by the common structural features of approved DPP-IV inhibitors, which often contain nitrogen-bearing ring systems and an amide core. nih.gov

One study reported a series of Schiff bases of carbohydrazide and evaluated their inhibitory effects on the DPP-IV enzyme. researchgate.net Among the synthesized compounds, one derivative demonstrated a significant inhibitory action with a 70.70 ± 0.37% inhibition at a concentration of 50 µM. researchgate.net Another compound, on the 21st day of administration in an animal model, showed a notable reduction in serum blood glucose levels to 157.33 ± 5.75 mg/dL. researchgate.net

Molecular docking studies have provided insights into the binding interactions of this compound derivatives with the DPP-IV active site. These studies have highlighted the importance of interactions with key amino acid residues such as Phe396, Asp588, Ser349, Glu378, and Asn377 for the binding and efficacy of these inhibitors. researchgate.net

| Compound/Derivative | DPP-IV Inhibition | Findings |

| Schiff base of carbohydrazide | 70.70 ± 0.37% at 50 µM | Demonstrated promising in vitro inhibitory action. researchgate.net |

| Compound 5b | Significant reduction in blood glucose (157.33 ± 5.75 mg/dL) | Showed noteworthy in vivo antihyperglycemic activity in a diabetic rat model. researchgate.net |

Indoleamine 2,3-dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme in the tryptophan degradation pathway and has emerged as a significant therapeutic target in cancer treatment. ajrconline.orgnih.gov By breaking down tryptophan, IDO contributes to an immunosuppressive microenvironment that allows tumor cells to evade the immune system. ajrconline.orgnih.gov The pyrimidine scaffold is recognized for its potential in developing novel IDO inhibitors. ajrconline.org

In a computational study, a library of pyrimidine derivatives was designed and evaluated for their potential to inhibit IDO. ajrconline.org One of the designed compounds, N'-(6-chloro-2-oxo-chromene-3-carbonyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-3,4-dihydro-1H-pyrimidine-5-carbohydrazide, was identified as a promising lead molecule with a strong binding energy of -9.53 kcal/mol. ajrconline.org The designed compounds in this study exhibited binding energies ranging from -4.59 to -9.53 Kcal/mol, with predicted IC50 values between 4.72 µM and 456.19 nM. ajrconline.org

Another research effort focused on synthesizing coumarin-pyrimidine hybrids to target IDO. researchgate.net Docking studies of these compounds indicated that some derivatives, such as compound 6g, had the potential for inhibitory activity in the nanomolar range. researchgate.net These findings suggest that pyrimidine-carbohydrazide derivatives are a promising class of compounds for the development of new IDO inhibitors.

| Compound/Derivative | Binding Energy (kcal/mol) | Predicted IC50 | Key Findings |

| N'-(6-chloro-2-oxo-chromene-3-carbonyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-3,4-dihydro-1H-pyrimidine-5-carbohydrazide | -9.53 | Not explicitly stated, but within a promising range | Identified as a lead molecule in a computational screening. ajrconline.org |

| Designed Pyrimidine Series | -4.59 to -9.53 | 4.72 µM to 456.19 nM | A library of compounds showed successful docking within the IDO active site. ajrconline.org |

| Compound 6g (Coumarin-pyrimidine hybrid) | Not explicitly stated | Nanomolar range (predicted) | Docking studies suggest potent inhibitory activity. researchgate.net |

HIV Integrase Inhibition

HIV integrase is a vital enzyme for the replication of the human immunodeficiency virus (HIV), making it an attractive target for the development of new antiretroviral drugs. nih.gov The carbohydrazide framework is considered a valuable scaffold for designing HIV integrase inhibitors due to its synthetic versatility and its ability to properly orient linked hydrophobic groups into the enzyme's binding pocket. researchgate.net

A series of novel N'-arylidene-pyrido[2,3-d]this compound derivatives were designed and synthesized based on the pharmacophore of known HIV-1 integrase inhibitors. nih.govresearchgate.net These compounds demonstrated anti-HIV-1 activity with EC50 values in the range of 90 to 155 µM, and they did not show significant toxicity to human cells. nih.gov The most active compound in this series, which featured a 4-methylbenzylidene group (compound 5j), had an EC50 of 90 µM and a selectivity index of 6.4. nih.gov Molecular modeling studies suggested that this compound could interact with the two magnesium ions and key amino acid residues within the active site of HIV-1 integrase. nih.govresearchgate.net

The pyridothis compound scaffold has been identified as a promising template for creating new anti-HIV-1 agents. nih.govresearchgate.net The design of these molecules often incorporates a core structure that can bind to metal ions, a feature shared with FDA-approved integrase inhibitors like Raltegravir, Elvitegravir, and Dolutegravir. researchgate.netresearchgate.net

| Compound/Derivative | EC50 | CC50 | Selectivity Index (SI) | Key Findings |

| N'-Arylidene-pyrido[2,3-d]this compound series | 90 - 155 µM | > 380 µM | - | Exhibited moderate to good anti-HIV-1 activity. nih.gov |

| Compound 5j (4-methylbenzylidene derivative) | 90 µM | > 380 µM | 6.4 | The most active compound in the series. nih.gov |

α-Glucosidase and α-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes involved in the digestion of carbohydrates. Inhibiting these enzymes can delay the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. nih.gov

Several studies have explored pyrimidine derivatives as potential inhibitors of these enzymes. For instance, a series of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All the synthesized compounds displayed good to excellent inhibitory activity, with IC50 values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 ± 1.5 µM). nih.gov The most potent compound in this series, 3d, which has a 4-CH3 substituent on the 5-aryl ring and a 4-Br substituent on the 7-aryl ring, was about 50 times more potent than acarbose. nih.gov

In another study, a pyrazole derivative, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC), was synthesized and tested for its inhibitory activity against both α-glucosidase and α-amylase. tandfonline.com It showed moderate inhibition with IC50 values of 310.57 ± 2.67 µM for α-glucosidase and 182.19 ± 3.20 µM for α-amylase. tandfonline.com

| Compound/Derivative | Target Enzyme | IC50 (µM) | Key Findings |

| 6-amino-pyrazolo[1,5-a]pyrimidines (Series) | α-Glucosidase | 15.2 ± 0.4 to 201.3 ± 4.2 | All compounds showed potent inhibition compared to acarbose. nih.gov |

| Compound 3d | α-Glucosidase | 15.2 ± 0.4 | Approximately 50-fold more potent than acarbose. nih.gov |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) | α-Glucosidase | 310.57 ± 2.67 | Moderate inhibitory activity. tandfonline.com |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) | α-Amylase | 182.19 ± 3.20 | Better inhibition against α-amylase than α-glucosidase. tandfonline.com |

Salt-Inducible Kinases (SIKs) Inhibition

Salt-inducible kinases (SIKs) are involved in inflammatory processes, and their inhibition is being explored as a therapeutic strategy for various conditions, including inflammatory bowel disease. researchgate.netnih.gov

To improve the drug-like properties of the known SIK inhibitor HG-9-91-01, a series of pyrimidine-5-carboxamide derivatives were designed and synthesized. researchgate.netnih.gov The most promising compound from this series, compound 8h, demonstrated favorable activity and selectivity for SIK1/2. researchgate.netnih.gov Mechanistic studies revealed that compound 8h significantly increased the expression of the anti-inflammatory cytokine IL-10 and decreased the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. researchgate.netnih.gov This compound also showed excellent anti-inflammatory effects in a colitis model. researchgate.net

Another SIK inhibitor, YKL-05-099, has been shown to increase bone formation while suppressing bone resorption. windows.net This dual action is attributed to its ability to inhibit SIKs and also the colony-stimulating factor 1 receptor (CSF1R). windows.net

| Compound/Derivative | Target Kinase | Key Findings |

| Compound 8h (pyrimidine-5-carboxamide derivative) | SIK1/2 | Favorable activity and selectivity, with anti-inflammatory effects in vitro and in vivo. researchgate.netnih.gov |

| YKL-05-099 | SIKs, CSF1R | Uncouples bone formation and resorption, demonstrating potential for treating osteoporosis. windows.net |

D-Alanine-D-Alanine Ligase (DdlB) Enzyme Modulation

Information specifically on the modulation of D-Alanine-D-Alanine Ligase (DdlB) by this compound was not found in the provided search results.

Mycobacterial Enoyl Reductase (InhA) Enzyme Inhibition

The enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis is a critical enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major and unique component of the mycobacterial cell wall. uniprot.orguniprot.org This makes InhA a validated and attractive drug target for the development of new antitubercular agents, particularly in the face of rising multidrug resistance. nih.govujpronline.com InhA is the primary target for the frontline anti-tuberculosis drug isoniazid (B1672263) (INH), which, after activation by the catalase-peroxidase enzyme KatG, forms an adduct with NADH that potently inhibits the enzyme. uniprot.orgnih.gov

Research into novel direct inhibitors of InhA has explored various chemical scaffolds. Among these, pyrimidine derivatives have shown promise. Specifically, isatin-pyrimidine hybrid compounds have been synthesized and investigated as InhA inhibitors. nih.gov Molecular docking studies suggest that these hybrid molecules can bind within the InhA active site, utilizing a hydrophobic pocket that is relatively unexplored. nih.gov One particular isatin-pyrimidine derivative, compound 4l, demonstrated an IC₅₀ value of 0.6 ± 0.94 µM against InhA, which is comparable to isoniazid. nih.gov Importantly, this compound also showed efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with MIC values of 0.48 and 3.9 µg/mL, respectively. nih.gov This highlights the potential of the pyrimidine scaffold in designing direct InhA inhibitors that could circumvent resistance mechanisms associated with prodrugs like isoniazid. ujpronline.comnih.gov

Table 1: Inhibitory Activity of Isatin-Pyrimidine Hybrid (Compound 4l) against InhA

| Compound | Target Enzyme | IC₅₀ (µM) | Activity against M. tuberculosis Strains (MIC) |

|---|---|---|---|

| Isatin-Pyrimidine Hybrid 4l | InhA | 0.6 ± 0.94 | MDR: 0.48 µg/mL, XDR: 3.9 µg/mL |

Exploration of Molecular Targets and Signaling Pathways

The pyrimidine core is a prominent pharmacophore that has been incorporated into compounds targeting a wide array of biological molecules and signaling pathways, particularly in the context of cancer. nih.govijrpr.com Analogues of this compound, especially fused systems like pyrido[2,3-d]pyrimidines, have been found to inhibit various enzymes crucial for carcinogenesis. rsc.org

A primary class of targets includes tyrosine kinases , which are essential components of signaling cascades that regulate cell proliferation, metabolism, and survival. rsc.org Aberrant signaling from these kinases is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives have been shown to act as inhibitors of several tyrosine kinases, including:

c-Abl and Bcr/Abl Kinase : The derivative PD180970 was found to reduce the tyrosine phosphorylation of Bcr-Abl, a key driver in chronic myeloid leukemia (CML), and induce apoptosis in CML cell lines. rsc.org

Epidermal Growth Factor Receptor (EGFR) : Indolyl-pyrimidine hybrids were evaluated for their EGFR inhibitory activity, with the most active compound (4g) showing an IC₅₀ of 0.25 µM, equipotent to the reference drug erlotinib. nih.gov

Lymphocyte-specific protein tyrosine kinase (Lck) : A 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one scaffold exhibited significant inhibitory potency against Lck with an IC₅₀ value of 10.6 nM. ijrpr.com

These kinase inhibitions directly impact downstream signaling pathways . The inhibition of receptor tyrosine kinases and associated proteins can disrupt critical cancer-related pathways, including:

PI3K/AKT/mTOR Pathway : This pathway is central to cell growth and survival. rsc.org Certain pyrimidine analogues have been found to interfere with this pathway. acs.orgnih.gov

RAS/RAF/MEK/ERK (MAPK) Pathway : This cascade is also fundamental for cell proliferation. rsc.orgnih.gov Dual inhibitors targeting both the PI3K and ERK pathways have been developed from pyrimidine scaffolds. rsc.org

JAK/STAT Pathway : This pathway is involved in the cellular response to cytokines and growth factors. rsc.org

Beyond cancer, pyridothis compound derivatives have been designed as inhibitors of HIV-1 integrase , a key enzyme for viral replication. Molecular modeling suggested that these compounds could chelate the Mg²⁺ cations in the enzyme's active site, a mechanism consistent with known integrase inhibitors. nih.govresearchgate.net

In Vivo Pharmacological Assessments and Preclinical Models

Preclinical studies using animal models are crucial for evaluating the therapeutic potential and safety of new chemical entities. Analogues of this compound have been subjected to such evaluations.

The anticancer potential of pyrimidine derivatives has been validated in vivo using murine tumor models. In one study, novel indolyl-pyrimidine hybrids were assessed for their antitumor efficacy against Ehrlich Ascites Carcinoma (EAC) in tumor-bearing mice. nih.gov The study followed the progression of cancer by monitoring animal body weight, tumor volume, and survival rates. Notably, a lead compound from the series, compound 4g, demonstrated potent in vivo antitumor activity, significantly inhibiting tumor growth and improving survival outcomes compared to untreated controls. nih.gov

In a separate study, a pyrido[2,3-d]pyrimidin-7-one derivative (compound 18) showed in vivo efficacy in a syngeneic 4T1 mouse model of triple-negative breast cancer. ijrpr.com These findings underscore the potential of the pyrimidine scaffold to yield compounds with significant antitumor effects in a preclinical setting.

Table 2: In Vivo Antitumor Activity of Pyrimidine Analogues

| Compound/Derivative | Cancer Model | Animal Model | Key Finding |

|---|---|---|---|

| Indolyl-pyrimidine hybrid 4g | Ehrlich Ascites Carcinoma (EAC) | Mice | Potent in vivo antitumor activity. nih.gov |

Evaluating the safety profile of new compounds is a critical step in drug development. Acute oral toxicity studies have been performed on several this compound analogues. In an investigation of chromone-pyrimidine coupled derivatives, the most active compounds were subjected to an in vivo acute oral toxicity study in mice. nih.gov The results indicated that the compounds were non-toxic and well-tolerated up to the tested dose, with no mortality or signs of acute toxicity observed during the study period. nih.gov

Similarly, another study on imidazole-pyrimidine derivatives also included an in vivo acute oral toxicity assessment, which found the compounds to be non-toxic in nature. researchgate.net In contrast, a safety data sheet for the parent compound, this compound, classifies it under "Acute toxicity, oral (Category 4)", suggesting it may be harmful if swallowed, although detailed toxicological properties have not been thoroughly investigated. keyorganics.netcapotchem.cn Another report notes that prolonged or repeated exposure may lead to allergic reactions in sensitive individuals. capotchem.cn

Structure Activity Relationship Sar Studies and Rational Drug Design

Correlating Structural Modifications with Biological Potency

Impact of Pyrimidine (B1678525) Ring Substituents

The pyrimidine ring itself serves as a crucial anchor for biological activity, and the nature of the substituents at its various positions can dramatically alter the compound's efficacy.

The introduction of a methyl group can influence the molecule's interaction with target proteins. For instance, in a series of indolyl-pyrimidine hybrids, a methyl group at the C6 position of the pyrimidine ring was a common feature in compounds exhibiting antitumor activity. nih.gov Similarly, the presence of a methyl group at the C6 position was also noted in novel chromone-pyrimidine coupled derivatives with antimicrobial properties. mdpi.com

The substitution of an oxo or thioxo group at the C2 position of the pyrimidine ring has been shown to be a significant determinant of biological activity. In a study of indolyl-pyrimidine derivatives, the presence of a thioxo group at the C2 position was part of the core structure of compounds evaluated for their antitumor effects. nih.gov Another study on chromone-pyrimidine hybrids also incorporated oxo and thioxo groups at this position, with the resulting compounds displaying notable antimicrobial activity. mdpi.com The choice between an oxo or thioxo group can influence the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting its binding affinity to biological targets.

Aryl substitutions on the pyrimidine ring have a profound impact on the biological profile of the resulting compounds. The electronic nature and position of substituents on these aryl rings can modulate activity. For example, in a series of anticancer pyrimidine derivatives, the nature of the substitution on an aryl group attached to the pyrimidine nucleus significantly affected their cytotoxic activity. nih.gov Specifically, electron-withdrawing groups like dichloro and fluoro substituents on a phenyl ring enhanced cytotoxicity against several cancer cell lines. nih.gov Conversely, electron-donating groups like methoxy (B1213986) and hydroxyl groups were less favorable for activity. nih.gov

| Substituent | Position | Observed Impact on Biological Activity | Example Compound Series | Reference |

|---|---|---|---|---|

| Methyl | C6 | Contributes to antitumor and antimicrobial activity. | Indolyl-pyrimidines, Chromone-pyrimidine hybrids | nih.govmdpi.com |

| Oxo/Thioxo | C2 | Influences antitumor and antimicrobial properties. | Indolyl-pyrimidines, Chromone-pyrimidine hybrids | nih.govmdpi.com |

| Aryl (e.g., Phenyl) | Various | Modulates anticancer activity based on electronic properties of its substituents. | Anticancer pyrimidine derivatives | nih.gov |

Role of Carbohydrazide (B1668358) Moiety Derivatization

The carbohydrazide moiety (-CONHNH2) is a critical pharmacophoric feature of pyrimidine-5-carbohydrazide, offering a versatile handle for chemical modification. nih.gov Derivatization of this group has been extensively explored to enhance biological activity and target specificity.

The hydrazide function itself is a key building block for synthesizing a variety of heterocyclic rings and is known to be present in several therapeutically useful substances. nih.govmdpi.com The conversion of the carbohydrazide into various derivatives, such as hydrazones, has been a successful strategy. For instance, replacing the -CONHNH2 group with a hydrazone substituent in indolyl-pyrimidine derivatives led to a more prominent efficacy against cancer cell lines. nih.gov The type of hydrazone formed, influenced by the nature of the substituent on the aryl ring, further dictates the inhibitory activity. nih.gov

In the context of antimycobacterial agents, the carbohydrazide moiety of this compound has been used as a precursor for the synthesis of N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides. tandfonline.comresearchgate.net These intermediates were then cyclized to form 1,3,4-oxadiazoles, which demonstrated potent antimycobacterial activity. tandfonline.comresearchgate.netcuni.cz The length of the alkyl chain in these derivatives was found to be crucial, with C8-C12 alkyls being the most effective. tandfonline.comcuni.cz

Furthermore, the carbohydrazide group can act as a metal-coordinating site, which can enhance the biological activity of the parent compound. vulcanchem.com This ability to chelate with metal ions is a key feature in the design of certain anticancer agents. vulcanchem.com

| Derivatization Strategy | Resulting Moiety | Impact on Biological Activity | Example Application | Reference |

|---|---|---|---|---|

| Condensation with Aldehydes/Ketones | Hydrazone | Enhanced anticancer activity. | Indolyl-pyrimidine hybrids | nih.gov |

| Reaction with Isocyanates and Cyclization | 1,3,4-Oxadiazole (B1194373) | Potent antimycobacterial activity. | Pyrimidine-1,3,4-oxadiazole hybrids | tandfonline.comcuni.cz |

| Inherent Property | Metal Chelation | Potential for enhanced anticancer activity. | Pyrazolopyrimidine derivatives | vulcanchem.com |

Influence of Hybridized Scaffolds on Activity Profile